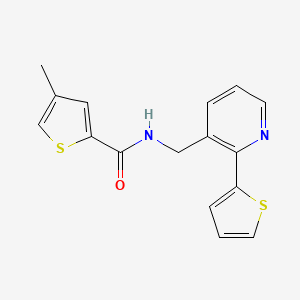

4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom in the thiophene ring, which is fused with a pyridine ring

準備方法

The synthesis of 4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the pyridine ring: This can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling of the thiophene and pyridine rings: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.

化学反応の分析

4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

科学的研究の応用

4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It has been investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

作用機序

The mechanism of action of 4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking . This binding inhibits the activity of the target enzymes or receptors, leading to the desired therapeutic effects.

類似化合物との比較

4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene framework.

Tioconazole: An antifungal agent with a thiophene nucleus.

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

生物活性

The compound 4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a member of the thiophene-carboxamide class, which has garnered attention due to its potential biological activities, particularly in antibacterial and anti-inflammatory contexts. This article reviews the current understanding of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a thiophene ring, a pyridine moiety, and a carboxamide functional group, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar thiophene derivatives. For instance, compounds derived from N-(4-methylpyridin-2-yl) thiophene-2-carboxamides demonstrated significant activity against Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli strains. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were determined through agar diffusion methods, indicating promising antibacterial effects.

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4a | 10 | 20 | 15 ± 2 |

| 4c | 5 | 10 | 20 ± 3 |

These results suggest that compounds 4a and 4c could serve as effective inhibitors against ESBL-producing bacteria, with 4c showing the highest activity.

Anti-inflammatory Activity

In addition to antibacterial properties, related compounds have shown potential anti-inflammatory effects. Research indicates that thiophene derivatives can inhibit pro-inflammatory cytokines and modulate inflammatory pathways. The specific mechanisms often involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Case Studies

- Study on ESBL-producing E. coli : A recent study evaluated the efficacy of various thiophene derivatives against clinical isolates of ESBL-producing E. coli. Compounds were tested at multiple concentrations, revealing a dose-dependent increase in antibacterial activity. The findings emphasized the importance of structural modifications for enhancing bioactivity.

- In vivo Studies : Preliminary in vivo studies using animal models have indicated that certain thiophene derivatives exhibit reduced inflammation markers in tissues following induced inflammatory responses. These studies support the potential therapeutic applications of these compounds in treating infections and inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets better. For instance, docking simulations revealed that certain derivatives bind effectively to the active sites of bacterial enzymes such as beta-lactamases.

Table 2: Docking Results

| Compound | Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|---|

| 4a | β-lactamase | -8.5 | Hydrogen bonds & π-stacking |

| 4c | β-lactamase | -9.0 | Hydrophobic interactions |

These interactions are critical for the design of novel inhibitors aimed at overcoming antibiotic resistance.

特性

IUPAC Name |

4-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-11-8-14(21-10-11)16(19)18-9-12-4-2-6-17-15(12)13-5-3-7-20-13/h2-8,10H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCLRKBYZRFEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。